tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate
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Overview
Description
tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate can be compared with similar compounds such as:
tert-butyl N-hydroxycarbamate: Known for its use in organic synthesis and as a protective group for amines.
tert-butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
The uniqueness of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate lies in its specific chemical structure and the resulting properties that make it suitable for a variety of scientific applications.
Properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(7(10)12-14)5-11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDWKLIOMWYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)OC(C)(C)C)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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